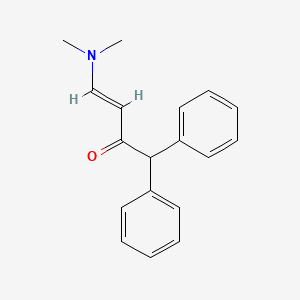

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one

概要

説明

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated ketones or alcohols.

Substitution: Formation of halogenated aromatic compounds.

科学的研究の応用

Chemical Synthesis Applications

DMAB serves as a versatile intermediate in various organic synthesis processes. It is primarily utilized in:

- Synthesis of Heterocyclic Compounds : DMAB acts as a precursor for synthesizing various heterocycles, which are crucial in developing pharmaceuticals and agrochemicals.

- Claisen-Schmidt Condensation Reactions : This compound is often synthesized via the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. This method is essential for producing structurally diverse chalcone derivatives.

The biological activities of DMAB have been extensively studied, revealing its potential in several therapeutic areas:

- Anticancer Activity : Research indicates that DMAB exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT29). The mechanism of action primarily involves:

- Induction of Apoptosis : DMAB activates caspases leading to programmed cell death in cancer cells .

- Cell Cycle Regulation : It influences key regulators such as p53 and p21, causing cell cycle arrest .

- Kinase Inhibition : The compound acts as a multikinase inhibitor, affecting pathways critical for tumor growth and survival .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 6.246 | Induces apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 0.9 | Src kinase inhibition |

| HT29 (Colon) | 2.12 | Induces apoptosis and affects ERK/NF-kB pathways |

Antimicrobial Properties

In addition to its anticancer properties, DMAB has demonstrated antimicrobial activity. Studies suggest that it disrupts the integrity of microbial cell membranes, making it a candidate for further exploration in treating infections .

Research Insights and Case Studies

Several studies have highlighted the applications of DMAB:

- A review summarized various synthetic compounds with anticancer properties, noting that DMAB analogs showed promising cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Another study focused on the synthesis of new derivatives based on DMAB, revealing enhanced biological activity against resistant cancer cell lines .

作用機序

The mechanism of action of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis through the activation of caspase enzymes, leading to programmed cell death. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms.

類似化合物との比較

- (E)-1-(4-dimethylaminophenyl)-3-phenylprop-2-en-1-one

- (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

- (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Comparison:

- (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one is unique due to the presence of the dimethylamino group, which enhances its electron-donating properties and biological activity.

- Compared to its analogs, this compound exhibits higher cytotoxicity against cancer cells and stronger antimicrobial activity.

- The presence of different substituents on the phenyl rings in similar compounds can significantly alter their chemical reactivity and biological properties.

生物活性

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one, also known as DMAB, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the compound's biological activity.

- Molecular Formula : C18H19NO

- Molecular Weight : 265.3 g/mol

- Structure : The compound features a dimethylamino group and a diphenylbutene moiety, contributing to its unique reactivity and biological properties .

Research indicates that DMAB exhibits significant anti-cancer properties through multiple mechanisms:

- Apoptosis Induction : DMAB has been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting survival pathways such as NF-kB .

- Cell Cycle Regulation : It influences cell cycle regulators like p53 and p21, leading to cell cycle arrest in cancerous cells .

- Kinase Inhibition : The compound acts as a multikinase inhibitor, affecting pathways critical for tumor growth and survival .

Table 1: Summary of Biological Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 6.246 | Induces apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 0.9 | Src kinase inhibition |

| HT29 (Colon) | 2.12 | Induces apoptosis and affects ERK/NF-kB |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, DMAB demonstrates potent activity against triple-negative breast cancer (TNBC) cell lines, which are typically resistant to conventional therapies .

Study 1: Anti-Breast Cancer Activity

In a study evaluating various synthetic compounds for anti-breast cancer activity, DMAB was highlighted for its significant inhibitory effects on the MCF-7 cell line. The compound's ability to induce apoptosis through the activation of caspases was particularly noted. The study found that DMAB's IC50 value was comparable to established chemotherapeutics, suggesting its potential as a viable alternative or adjunct therapy .

Study 2: Multikinase Inhibition

A separate investigation assessed the multikinase inhibition profile of DMAB. The findings revealed that DMAB effectively inhibited Src kinase activity with an IC50 of 0.9 µM, indicating its strong potential as a therapeutic agent in cancers driven by aberrant kinase signaling pathways .

Safety and Toxicity Profile

While the therapeutic potential of DMAB is promising, understanding its safety profile is crucial. Current literature suggests that DMAB exhibits low toxicity in non-cancerous cell lines, indicating a favorable therapeutic window. However, further studies are necessary to fully elucidate its safety profile in vivo .

特性

IUPAC Name |

(E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRJXPWLKZXGLL-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。